molecular formula C10H13NO3S B8028160 1-(BUTANE-1-SULFINYL)-4-NITROBENZENE

1-(BUTANE-1-SULFINYL)-4-NITROBENZENE

Cat. No.: B8028160
M. Wt: 227.28 g/mol
InChI Key: KIAHOANLDDZNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(BUTANE-1-SULFINYL)-4-NITROBENZENE is an organic compound characterized by the presence of a butyl group attached to a sulfoxide functional group, which is further connected to a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BUTANE-1-SULFINYL)-4-NITROBENZENE typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of Butyl(4-nitrophenyl) sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize costs. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(BUTANE-1-SULFINYL)-4-NITROBENZENE can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Butyl(4-nitrophenyl) sulfone.

    Reduction: Butyl(4-aminophenyl) sulfoxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(BUTANE-1-SULFINYL)-4-NITROBENZENE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed oxidation and reduction reactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(BUTANE-1-SULFINYL)-4-NITROBENZENE in chemical reactions involves the sulfoxide functional group, which can act as both an electrophile and a nucleophile. The nitro group can undergo reduction or substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Butyl(4-nitrophenyl) sulfide: The precursor to 1-(BUTANE-1-SULFINYL)-4-NITROBENZENE.

    Butyl(4-nitrophenyl) sulfone: The oxidized form of this compound.

    Butyl(4-aminophenyl) sulfoxide: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo both oxidation and reduction makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-butylsulfinyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAHOANLDDZNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(BUTANE-1-SULFINYL)-4-NITROBENZENE
Reactant of Route 2
Reactant of Route 2
1-(BUTANE-1-SULFINYL)-4-NITROBENZENE
Reactant of Route 3
1-(BUTANE-1-SULFINYL)-4-NITROBENZENE
Reactant of Route 4
Reactant of Route 4
1-(BUTANE-1-SULFINYL)-4-NITROBENZENE
Reactant of Route 5
Reactant of Route 5
1-(BUTANE-1-SULFINYL)-4-NITROBENZENE
Reactant of Route 6
Reactant of Route 6
1-(BUTANE-1-SULFINYL)-4-NITROBENZENE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.